Etilefrine pivalate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
85750-39-6 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
InChI-Schlüssel |
DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Kanonische SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Synonyme |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of Etilefrine Pivalate
Strategies for the Esterification of Etilefrine (B194583) with Pivalic Acid
The synthesis of etilefrine pivalate (B1233124) involves the esterification of the phenolic hydroxyl group located at the 3' position of the etilefrine molecule with pivalic acid or a reactive derivative thereof. Etilefrine, chemically known as 2-amino-1-(3-hydroxyphenyl)ethanol, possesses a secondary alcohol group and a phenolic hydroxyl group. Esterification strategies typically target the more reactive or strategically chosen hydroxyl group for prodrug development. In the case of etilefrine pivalate, the pivaloyl group is attached to the 3'-phenolic hydroxyl group nih.govwikipedia.org.
Common strategies for esterifying phenolic hydroxyl groups include:
Acylation with Pivalic Anhydride (B1165640): Pivalic anhydride is a widely used acylating agent for alcohols and phenols. This reaction typically proceeds efficiently, often in the presence of a base or a catalyst, to form the ester and pivalic acid as a byproduct.
Acylation with Pivaloyl Chloride: Pivaloyl chloride is another reactive derivative of pivalic acid that can be employed for esterification. This method usually requires a base to neutralize the hydrochloric acid generated during the reaction.
Direct Esterification with Pivalic Acid: While direct Fischer esterification (reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst) is common for simple esters, it may be less efficient for phenolic hydroxyls, especially if the carboxylic acid is not highly activated, and often requires driving the equilibrium by removing water masterorganicchemistry.comchemguide.co.uk.
Research has indicated that the 3'-(O-pivaloyl) derivative of etilefrine exhibits favorable properties, suggesting that acylation at this specific position is a key synthetic strategy nih.gov.
Reaction Mechanisms and Conditions for Pivalate Moiety Introduction
The introduction of the pivalate moiety onto etilefrine typically proceeds via nucleophilic acyl substitution. The phenolic hydroxyl group of etilefrine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloylating agent.
A common mechanism, particularly when using pivalic anhydride, involves:
Activation of the Anhydride: In the presence of a catalyst (e.g., a Lewis acid or a base), the pivalic anhydride can become more electrophilic. Alternatively, a base can deprotonate the phenol, generating a more potent phenoxide nucleophile.
Nucleophilic Attack: The phenoxide ion (or the phenolic oxygen) attacks the carbonyl carbon of pivalic anhydride.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, expelling a pivalate anion (which then abstracts a proton to form pivalic acid) and yielding the esterified product, this compound.
General reaction conditions that have been explored for similar pivaloylation reactions include:
Catalysts: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be used for direct esterification masterorganicchemistry.comchemguide.co.uk. For acylation with anhydrides, bases like pyridine (B92270) or triethylamine, or Lewis acids such as Bi(OTf)₃, can facilitate the reaction organic-chemistry.org.
Solvent-Free Conditions: Protocols employing solvent-free conditions with pivalic anhydride have demonstrated efficiency, offering short reaction times and high yields, with potential selectivity for primary alcohols over secondary alcohols and phenols organic-chemistry.org.
Temperature and Time: Reaction temperatures can range from ambient to elevated temperatures, with reaction times varying from a few hours to overnight, depending on the specific reagents, catalysts, and conditions employed.
While specific optimized conditions for this compound are not extensively detailed in the readily available literature, these general principles guide its synthesis.
Optimization of Synthetic Pathways for Research-Scale Production
Optimizing the synthesis of this compound for research-scale production focuses on achieving high yields, purity, reproducibility, and cost-effectiveness. Key areas for optimization include:
Reagent Selection: Utilizing highly reactive pivaloylating agents like pivalic anhydride can lead to faster reactions and higher yields compared to direct esterification with pivalic acid, especially under mild conditions.
Catalyst Choice: The selection of an appropriate catalyst can significantly influence reaction rate, yield, and selectivity. For instance, the use of mild Lewis acids or organic bases can promote the reaction efficiently without causing degradation of the etilefrine molecule.
Solvent System: While traditional esterifications often employ organic solvents, exploring solvent-free or greener solvent systems can simplify workup, reduce waste, and potentially improve reaction efficiency, as suggested by protocols for pivaloylation organic-chemistry.org.
Reaction Parameters: Fine-tuning parameters such as temperature, reaction time, and reactant stoichiometry is crucial. For example, controlling temperature can prevent side reactions or decomposition, while precise stoichiometric control ensures efficient utilization of starting materials.
Yield and Purity Enhancement: Strategies to maximize yield and purity might involve optimizing the molar ratios of reactants and catalysts, and developing efficient purification methods, such as chromatography or recrystallization, to isolate the desired this compound.
The development of this compound as a prodrug was partly driven by its favorable properties, including improved lipophilicity and stability against enzymatic cleavage in blood, coupled with a high rate of hydrolysis in the liver, which are desirable outcomes of synthetic optimization nih.gov.
Stereochemical Considerations in this compound Synthesis
Etilefrine itself possesses a chiral center at the carbon atom bearing the hydroxyl group and the ethylaminomethyl substituent. Consequently, etilefrine exists as a pair of enantiomers: (R)-etilefrine and (S)-etilefrine.
The synthesis of this compound, when starting from racemic etilefrine, will result in a racemic mixture of this compound. The esterification reaction itself does not typically alter the stereochemistry at the existing chiral center of the etilefrine molecule. Therefore, this compound is generally produced and characterized as a racemic compound wikipedia.orgncats.io. If a stereochemically pure form of etilefrine were used as a starting material, the corresponding enantiomerically pure this compound could theoretically be synthesized, but current literature indicates the racemic form is the standard.
Prodrug Design Principles and Strategies for Etilefrine Pivalate
Rationale for Pivalate (B1233124) Esterification to Enhance Biopharmaceutical Properties
The rationale behind esterifying etilefrine (B194583) with a pivalate moiety stems from the known benefits of pivalate esters in prodrug design. Pivalic acid, or trimethylacetic acid, is a branched short-chain fatty acid. When conjugated to a drug molecule via an ester linkage, the pivalate group significantly increases lipophilicity scirp.orgactamedicamarisiensis.romdpi.com. This enhanced lipophilicity is crucial for improving a drug's ability to cross biological membranes, such as the intestinal epithelium, thereby increasing its oral absorption and bioavailability scirp.orgmdpi.com. While etilefrine itself is absorbed from the gastrointestinal tract, its oral bioavailability is approximately 50% wikipedia.orgwikiwand.com, with first-pass metabolism in the gut wall contributing to this limitation taylorandfrancis.comnih.gov. The pivalate esterification of etilefrine aims to mitigate these issues by creating a more lipophilic prodrug that can bypass some of the absorption barriers and potentially reduce first-pass metabolism, leading to higher systemic drug concentrations scirp.orgmdpi.comtaylorandfrancis.com. The pivalate ester of etilefrine, though investigated, was never marketed wikipedia.org.
Molecular Modifications for Controlled Activation and Release of the Active Moiety
The activation of etilefrine pivalate involves the hydrolytic cleavage of the ester bond linking etilefrine to the pivalate group. This hydrolysis is typically mediated by esterase enzymes present in the body, such as carboxylesterases found in the liver and other tissues rsc.orgnih.govuomustansiriyah.edu.iq. Upon hydrolysis, the ester bond breaks, releasing the active etilefrine and pivalic acid as byproducts rsc.orgnih.govresearchgate.net. The pivalate moiety, with its bulky tert-butyl group, can influence the rate of hydrolysis. While simple ester hydrolysis is generally rapid, the steric hindrance provided by the pivalate group can modulate the cleavage rate, potentially offering a degree of control over the release of the active moiety uomustansiriyah.edu.iquobabylon.edu.iq. The released pivalic acid is then further metabolized, primarily through conjugation with carnitine, forming pivaloylcarnitine (B1222081), which is excreted in the urine rsc.orgresearchgate.net.
Carrier-Linked Prodrug Concepts Applied to this compound
This compound exemplifies a carrier-linked prodrug strategy. In this approach, the drug molecule (etilefrine) is covalently attached to a carrier moiety (pivalate) via a labile bond (ester linkage) humanjournals.comnih.gov. The pivalate group serves as a temporary "carrier" or "promoiety" that masks the polar functional group(s) of etilefrine, thereby enhancing its lipophilicity and membrane permeability scirp.orgmdpi.com. Upon absorption into the systemic circulation or target tissues, the ester bond is cleaved by endogenous esterases, releasing the active etilefrine. This strategy is common for drugs with hydroxyl or carboxyl functional groups, which can be readily esterified actamedicamarisiensis.rouomustansiriyah.edu.iq. The pivalate moiety itself is generally considered biochemically inert in its ester form, although its metabolic fate after cleavage (e.g., pivalic acid) must be considered rsc.orgresearchgate.nethumanjournals.com.
Influence of Pivalate Esterification on Membrane Permeability
The primary mechanism by which pivalate esterification enhances membrane permeability is by increasing the lipophilicity of the parent drug molecule scirp.orgactamedicamarisiensis.romdpi.com. Etilefrine, with its phenolic hydroxyl group, is a moderately polar molecule. Esterification with pivalic acid converts this polar hydroxyl group into a less polar ester, significantly increasing the compound's partition coefficient (Log P) drugbank.comnih.gov. This increased lipophilicity facilitates passive diffusion across the lipid bilayers of cell membranes, including the intestinal epithelium, which is a critical barrier for oral drug absorption scirp.orgnefro.clresearchgate.netbirmingham.ac.uk. While specific quantitative data comparing the membrane permeability of etilefrine and this compound across models like Caco-2 cells were not found in the provided search results, the general principle is well-established for pivalate ester prodrugs scirp.orgmdpi.comnih.govnih.gov. For instance, adefovir (B194249) dipivoxil, a prodrug of adefovir, demonstrated a significant increase in permeability due to the methyl pivalate ester modification nih.gov.
Theoretical Models in Prodrug Optimization
The design and optimization of prodrugs like this compound can benefit from theoretical and computational modeling approaches. Quantitative Structure-Activity Relationship (QSAR) models can predict how structural modifications, such as esterification with pivalate, might influence physicochemical properties like lipophilicity, solubility, and permeability mdpi.com. Molecular docking and molecular dynamics simulations can help elucidate the interaction of the prodrug with esterase enzymes, predicting cleavage rates and identifying potential steric or electronic factors that affect hydrolysis mdpi.com. Physiologically-based pharmacokinetic (PBPK) modeling can integrate these in vitro and in silico predictions to simulate the in vivo behavior of the prodrug, including its absorption, distribution, metabolism, and excretion, thereby guiding optimization efforts to achieve desired therapeutic outcomes scirp.orgmdpi.com. While specific models applied directly to this compound were not detailed in the search results, these general computational tools are standard in modern prodrug development.
Mechanism of Action and Biotransformation
Hydrolysis to the Active Moiety, Etilefrine
Etilefrine pivalate is designed to be a bioreversible derivative of etilefrine. nih.gov After administration, it undergoes hydrolysis by esterase enzymes, which cleaves the pivalate ester bond. nih.govnih.gov This biotransformation releases the active drug, etilefrine, and pivalic acid. google.comnih.gov Studies have shown that after administration of this compound, only etilefrine is detected in the blood, indicating that the prodrug is completely split during or shortly after absorption. google.com Research on the 3'-(O-pivaloyl) derivative demonstrated marked stability against enzymatic cleavage in the blood, but a high rate of hydrolysis in the liver. nih.gov
Pharmacological Target and Cellular Response
The pharmacological activity of this compound is due to its active metabolite, etilefrine. nih.gov Etilefrine is a direct-acting sympathomimetic that stimulates both α1- and β1-adrenergic receptors. wikipedia.orgncats.iomedchemexpress.com
α1-Adrenergic Receptor Stimulation: Activation of α1-receptors in the smooth muscle of arteriolar and venous vasculature causes vasoconstriction. This leads to an increase in blood pressure. nih.gov
β1-Adrenergic Receptor Stimulation: Stimulation of cardiac β1-receptors results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, which contributes to an increased cardiac output. ncats.ionih.gov
In vitro studies suggest that etilefrine has a significantly higher affinity for β1 receptors than for β2 receptors. wikipedia.orgncats.io
Enzymatic Activation and Biotransformation Pathways of Etilefrine Pivalate
Characterization of Esterase-Mediated Hydrolysis of the Pivalate (B1233124) Ester
The initial step in the activation of etilefrine (B194583) pivalate is the cleavage of the ester bond linking the pivalate moiety to etilefrine. This hydrolysis is primarily mediated by esterase enzymes present in biological systems.
Identification of Specific Hydrolytic Enzymes (e.g., Carboxylesterases)
Esterases represent a broad class of hydrolase enzymes that catalyze the hydrolysis of ester bonds, thereby playing a pivotal role in the biotransformation of ester-containing prodrugs into their active parent compounds and promoieties openaccessjournals.com, researchgate.net. While specific esterase enzymes directly identified and characterized for the hydrolysis of etilefrine pivalate were not detailed in the reviewed literature, it is understood that such reactions are typically executed by various esterases, including carboxylesterases, which are prominent in Phase I drug metabolism mdpi.com, nih.gov, longdom.org, openaccessjournals.com. These enzymes are widely distributed in tissues such as the liver and plasma, facilitating the release of active drugs from their ester prodrug forms nih.gov.
In Vitro Kinetic Studies of Prodrug Conversion
The enzymatic hydrolysis of this compound to yield etilefrine and pivalic acid is a critical step in its activation. Although specific in vitro kinetic studies detailing parameters such as Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax) for the hydrolysis of this compound were not explicitly found in the provided search results, such investigations are fundamental for characterizing the rate and efficiency of prodrug conversion wur.nl. The pivalate moiety, once cleaved, is subject to its own metabolic fate, typically involving activation to a coenzyme A thioester and subsequent elimination as pivaloylcarnitine (B1222081) in humans nih.gov.
Subsequent Metabolic Fate of Etilefrine
Once released, the active compound, etilefrine, undergoes further metabolism primarily through Phase II conjugation reactions to facilitate its elimination from the body.
Elucidation of Major Conjugation Pathways (e.g., Glucuronidation, Sulfation)
The primary metabolic pathways for etilefrine involve conjugation reactions that increase its water solubility. The major route of etilefrine metabolism is conjugation to form the phenolic sulfate (B86663) nih.gov. Additionally, glucuronidation is recognized as another significant conjugation pathway for etilefrine wikipedia.org. These Phase II reactions are catalyzed by enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), which attach endogenous polar molecules (sulfate or glucuronic acid, respectively) to the etilefrine molecule longdom.org, openaccessjournals.com, reactome.org.
Impact of Prodrug Activation on Metabolic Clearance
The use of this compound as a prodrug is intended to optimize the pharmacokinetic properties of etilefrine. This compound exhibits greater lipophilicity compared to etilefrine wikipedia.org, which can potentially improve its absorption from the gastrointestinal tract. Etilefrine itself has a reported oral bioavailability of approximately 0.55, largely attributed to extensive first-pass metabolism in the liver nih.gov. The esterification with pivalate is likely designed to mitigate this extensive first-pass metabolism, thereby enhancing the systemic exposure to etilefrine. The pivalate promoiety undergoes limited catabolism in mammalian tissues nih.gov. The prodrug strategy, therefore, aims to modulate the metabolic clearance and absorption characteristics of etilefrine, potentially leading to improved therapeutic outcomes.
Compound Information
| Compound Name | Description |
| This compound | Prodrug form of etilefrine; 3-pivalate ester. |
| Etilefrine | Active sympathomimetic agent; ethylnorphenylephrine. |
Metabolic Data Tables
Table 1: Summary of Etilefrine Metabolic Pathways
| Metabolic Pathway | Enzymes Involved | Major Metabolites | Minor Metabolites | Excretion Route | Approximate % of Dose | Source |
| Conjugation | Sulfotransferases (SULTs) | Etilefrine phenolic sulfate | - | Urine | 44-73% (as conjugates) | nih.gov, wikipedia.org |
| Conjugation | UDP-glucuronosyltransferases (UGTs) | Etilefrine glucuronide | - | Urine | 44-73% (as conjugates) | wikipedia.org |
| Other | Cytochrome P450 (CYP) enzymes (speculative for oxidation) | - | Hydroxymandelic acid | Urine | ~3% | wikipedia.org |
Table 2: Metabolism of the Pivalate Moiety
| Process | Intermediate | Major Elimination Route | Source |
| Activation | Pivalate | ||
| Ester Hydrolysis | Pivalate + Etilefrine | ||
| Activation | Pivaloyl-CoA | nih.gov | |
| Conjugation/Elimination | Pivaloylcarnitine | Urinary excretion | nih.gov |
Table of Compounds
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Etilefrine (B194583) pivalate (B1233124) | C15H23NO3 |
| Etilefrine | C10H15NO2 |
| Pivalic acid | C5H10O2 |
| Pivaloyl chloride | C5H9ClO |
| 3-pivaloyloxyacetophenone | C13H16O3 |
| 3-pivaloyloxy-2-bromoacetophenone | C13H15BrO3 |
| N-ethylbenzylamine | C9H13N |
| 3-pivaloyloxy-2-(benzylethylamino)acetophenone | C22H27NO3 |
| Etilefrine pivalate hydrochloride | C15H24ClNO3 |
| Pivenfrine (B1194323) (Phenylephrine pivalate) | C14H21NO3 |
| Dipivefrine (Epinephrine dipivalate) | C19H29NO5 |
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations are computational methodologies employed to investigate the interactions between a ligand and its biological target at an atomic level. Etilefrine (B194583) exerts its pharmacological effects by acting as an agonist on adrenergic receptors, primarily α1 and β1 subtypes wikipedia.orgncats.ionih.gov. These simulations typically involve using three-dimensional protein structures obtained from databases like the Protein Data Bank (PDB) and specialized software to predict how molecules bind to these receptors researchgate.net.
The process involves placing the ligand (in this case, the active etilefrine metabolite) into the receptor's binding site and evaluating various possible orientations and conformations to identify the most energetically favorable binding poses. Molecular dynamics simulations then extend this by modeling the movement of the ligand and receptor over time, providing insights into the stability of the complex and the dynamic nature of the interaction researchgate.netmdpi.com. While specific docking and dynamics studies detailing etilefrine pivalate's interaction with adrenergic receptors were not found in the provided literature, the general approach would focus on the binding of the released etilefrine to these receptors, predicting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces that contribute to binding affinity researchgate.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR) for Prodrug Design Parameters
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate a molecule's chemical structure with its biological activity or physicochemical properties ijnrd.orgjetir.org. For prodrug development, QSAR is instrumental in optimizing various parameters critical for efficacy, such as solubility, lipophilicity, and metabolic stability.
In the context of etilefrine pivalate (B1233124), QSAR models can be developed to understand how structural modifications, particularly the pivalate ester moiety, influence properties like lipophilicity (e.g., logP values). Increased lipophilicity is often targeted to enhance passive diffusion across biological membranes, thereby improving absorption and bioavailability scirp.orgmdpi.com. Studies on etilefrine prodrugs have demonstrated correlations between structural features and parameters like solubility, pKa, and the rate of esterase-catalyzed hydrolysis, which is crucial for prodrug activation nih.gov. By analyzing a series of related compounds, QSAR can predict the impact of specific structural changes on these key prodrug characteristics.
Table 1: Illustrative QSAR Descriptors for Prodrug Design
| Descriptor Category | Example Descriptors | Relevance to Prodrug Design |
| Physicochemical | LogP (Lipophilicity), Molecular Weight, Polar Surface Area | Predict membrane permeability, solubility, and absorption characteristics. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Influence molecular interactions, reactivity, and binding affinity. |
| Topological | Wiener Index, Balaban J Index | Describe molecular connectivity and complexity, correlating with various biological activities. |
| Pharmacokinetic | Predicted solubility, Predicted absorption rate | Directly estimate how the prodrug will behave in vivo, aiding in the selection of optimal candidates. |
| Metabolic Stability | Predicted hydrolysis rate, pKa | Forecast the stability of the prodrug and the rate at which it will be cleaved to release the active parent drug. |
In Silico Prediction of Prodrug Activation and Metabolic Transformations
A fundamental aspect of prodrug design is the predictable and efficient release of the active parent drug. For ester prodrugs like this compound, this activation typically occurs via hydrolysis, often catalyzed by esterase enzymes present in the body nih.govmdpi.commedicinesinformation.co.nz. In silico methods are valuable for predicting these activation pathways and metabolic transformations.
Computational tools can simulate enzyme-substrate interactions, such as docking the prodrug into the active site of relevant esterases, to predict binding affinity and potential catalytic activity mdpi.comescholarship.org. These simulations can help identify the most likely sites of cleavage and estimate the rate of hydrolysis. For this compound, computational predictions would focus on the cleavage of the pivalate ester bond to liberate etilefrine. Research indicates that while the pivaloyl derivative of etilefrine shows stability against enzymatic cleavage in blood, it undergoes a high rate of hydrolysis in the liver, suggesting a targeted activation mechanism nih.gov. Understanding these metabolic pathways computationally can guide the design of prodrugs with desired activation kinetics.
Conformational Analysis and Ligand-Protein Binding Energetics for Etilefrine and its Prodrug
Conformational analysis is the study of the various three-dimensional spatial arrangements (conformations) a molecule can adopt through rotation around single bonds, and the associated energy profiles of these arrangements nih.govlibretexts.orgdrugdesign.org. This is critical because a molecule's biological activity is often dictated by a specific conformation that is complementary to its target's binding site nih.gov.
For etilefrine, understanding its preferred conformations that facilitate optimal binding to adrenergic receptors is essential for its pharmacological action. Computational methods, including molecular mechanics and quantum mechanics calculations, are used to map out the conformational potential surfaces of molecules, identifying low-energy conformations libretexts.orgdrugdesign.org. Ligand-protein binding energetics quantifies the strength of the interaction between a ligand and its target, often expressed as binding free energy (ΔGbind) or docking scores researchgate.netnih.gov. These calculations, such as those employing MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods, provide a measure of the energetic favorability of the ligand-receptor complex researchgate.net.
While specific conformational studies for this compound are not extensively detailed in the provided search results, the principles apply to the active etilefrine molecule. Analyzing the conformational landscape of etilefrine helps predict how it will fit into the binding pockets of adrenergic receptors, and calculating the binding energetics provides a quantitative measure of this interaction's strength. The prodrug form itself also possesses a unique conformational space that could influence its interactions prior to activation.
Table 2: Typical Outputs of Molecular Docking Simulations
| Output Parameter | Description | Significance in Drug/Prodrug Design |
| Binding Affinity Score | A numerical score (e.g., kcal/mol, pKi) estimating the strength of the interaction between the ligand and the receptor. | Indicates how tightly the ligand is expected to bind. Lower (more negative) scores or higher pKi values generally suggest stronger binding. |
| Binding Pose/Conformation | The predicted three-dimensional orientation of the ligand within the receptor's binding site. | Identifies key interactions (hydrogen bonds, hydrophobic contacts, etc.) and the specific molecular shape required for effective binding. |
| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and specific amino acid residues in the receptor. | Crucial for specific molecular recognition and contribute significantly to binding energy. |
| Hydrophobic Interactions | Extent of contact between non-polar regions of the ligand and hydrophobic amino acid residues in the receptor. | Play a significant role in stabilizing the ligand-receptor complex. |
| Electrostatic Interactions | Interactions between charged or polar groups on the ligand and receptor. | Contribute to binding affinity and can influence selectivity for specific receptor subtypes. |
| Root Mean Square Deviation (RMSD) | Measures the difference in atomic positions between different docked poses or between docked and crystal structures. | Helps assess the reliability of the docking pose and the flexibility of the ligand within the binding site. |
Compound List:
this compound
Etilefrine
Pivalate (derived from Pivalic acid)
Advanced Analytical Method Development and Validation for Etilefrine Pivalate and Its Biotransformation Products
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for resolving complex mixtures, isolating individual components, and quantifying them with high sensitivity and selectivity. For etilefrine (B194583) pivalate (B1233124) and its related compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary techniques employed, while Thin-Layer Chromatography (TLC) serves as a valuable tool for preliminary profiling and screening.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a well-established technique for the separation and quantification of pharmaceutical compounds. For etilefrine and its hydrochloride salt, specific HPLC methods have been developed, often utilizing reversed-phase chromatography. These methods are characterized by their mobile phase composition, stationary phase, flow rate, and detection wavelength.
A notable HPLC method for etilefrine hydrochloride (ETF) employed an ODS SUPELCO C18 column (25 cm X 4.6 mm, 5 μm particle size) with a mobile phase consisting of a 0.1M phosphate (B84403) buffer (pH 4) and acetonitrile (B52724) in a 30:70 (v/v) ratio researchgate.net. The analysis was conducted at ambient temperature with a flow rate of 1 mL/min, and detection was performed using UV absorption at 220 nm researchgate.net. This method demonstrated good linearity over a concentration range of 0.5-10 µg/ml, with a limit of detection (LOD) of 0.132 µg/ml and a limit of quantification (LOQ) of 0.401 µg/ml researchgate.net. Validation according to ICH guidelines confirmed its accuracy (mean recovery of 99.56±0.234%) and precision (repeatability of 0.235% and intermediate precision of 0.345%) researchgate.net. HPLC strategies are recognized for their precision and specificity in detecting etilefrine ajol.info.
Table 1: HPLC and UHPLC Method Parameters for Etilefrine and Related Compounds
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | % Recovery (Mean) | % RSD (Precision) | Reference |
| HPLC | ODS SUPELCO C18 (25 cm X 4.6 mm, 5 μm) | 0.1M Phosphate Buffer (pH 4): Acetonitrile (30:70, v/v) | 1.0 | 220 | N/A | 0.5-10 | 0.132 | 0.401 | 99.56±0.234 | 0.235-0.345 | researchgate.net |
| RP-UFLC | Phenomenex Kinetex C18 (250x 4.6mm, 5µ) | Methanol: Acetonitrile (60:40, v/v) | 1.0 | 311 | 3.226 | 1-5 | 0.02 | 0.073 | N/A | N/A | rjptonline.org |
| UHPLC | Inertsil ODS 5 µm C 18 (100 Å, 4.6 mm ID × 50 mm) | Water + 0.1% Formic Acid : Acetonitrile | N/A | PDA | < 4 (total run time) | N/A | N/A | N/A | N/A | N/A | nih.gov |
| UHPLC | Agilent Eclipse XDB-C18 (50.0 × 2.1 mm, 1.7 µm) | Water + 0.1% Formic Acid : Acetonitrile | N/A | MS/MS | N/A | 2.5-2500 / 10-10000 | N/A | N/A | 91.3-103 | < 6.88 | nih.gov |
| UHPLC | Generic (e.g., C18) | Generic mobile phase | N/A | UV/MS | 2 (total run time) | 0.5-1000 | N/A | N/A | N/A | < 5 (at LOQ) | perlan.com.pl |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
UHPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption, making it highly suitable for routine quality control and high-throughput analysis perlan.com.plmdpi.com. UHPLC methods for related compounds have demonstrated rapid separations, with total run times often less than 4 minutes mdpi.com. For instance, a UHPLC method using an Agilent Eclipse XDB-C18 column (50.0 × 2.1 mm, 1.7 µm) with water containing 0.1% formic acid and acetonitrile as the mobile phase has been validated for multiple drugs, showing high sensitivity and accuracy nih.gov. Validation parameters for UHPLC methods typically include specificity, calibration curves, carryover, accuracy, precision, stability, recovery, dilution integrity, and matrix effects nih.gov. Precision values below 6.88% and accuracy values below 5.29% have been reported, with recoveries ranging from 91.3% to 103% nih.gov. Generic UHPLC methods have also been developed for cleaning verification, capable of achieving low ng/mL sensitivity with MS detection and analysis times as short as 2 minutes perlan.com.pl.
Thin-Layer Chromatography (TLC) in Analytical Profiling
TLC is a cost-effective and rapid chromatographic technique valuable for qualitative analysis, screening of samples, and monitoring reactions or impurity profiles. It is particularly useful for initial assessments and when high-throughput screening is required sigmaaldrich.compressbooks.pub. TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase sigmaaldrich.compressbooks.pub. For analytical profiling, silica gel plates are commonly used, with mobile phases often consisting of mixtures of organic solvents like hexane, ethyl acetate, benzene, and methanol, depending on the polarity of the analytes mdpi.comsigmaaldrich.compressbooks.pub. TLC can provide semiquantitative results, with recoveries reported in the range of 80-105% and lower limits of detection around 1 µg for certain compounds psu.edu. Its advantage lies in its ability to analyze multiple samples simultaneously on a single plate and its relative simplicity, making it accessible for many laboratories sigmaaldrich.com.
Spectroscopic Characterization of Etilefrine Pivalate and its Metabolites
Spectroscopic techniques are crucial for elucidating the chemical structure of compounds and identifying their metabolites. Mass Spectrometry (MS) provides detailed structural information, while UV-Vis Spectrophotometry is widely used for quantitative analysis.
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), is a powerful tool for identifying and characterizing this compound and its biotransformation products arxiv.orgresearchgate.net. These techniques allow for the determination of molecular weight and fragmentation patterns, which are essential for structural elucidation arxiv.orghmdb.canih.gov. While specific MS data for this compound metabolites were not detailed in the search results, studies on etilefrine itself report predicted LC-MS/MS spectra hmdb.ca and provide characteristic mass-to-charge (m/z) ratios for fragment ions, such as 91.05, 107.05, 109.06, 134.06, and 135.07, typically acquired using instruments like qTof nih.gov. Computational methods for predicting MS/MS spectra are also employed to aid in metabolite identification when reference spectra are unavailable arxiv.org. GC-MS and UHPLC-MS/MS are predominantly used for identifying transformation products of various compounds researchgate.net.
Table 2: Mass Spectrometry Applications in Etilefrine Analysis
| Technique | Application | Key Parameters/Observations | Reference |
| LC-MS/MS | Metabolite Identification/Structural Elucidation | Predicted spectra available; m/z values for fragments: 91.05, 107.05, 109.06, 134.06, 135.07 | hmdb.canih.gov |
| UHPLC-MS/MS | Quantification and Identification | High sensitivity (ng/mL range); validation includes accuracy, precision, recovery, matrix effects | nih.govperlan.com.plmdpi.com |
| GC-MS | Identification of Transformation Products | Predominant technique for transformation product identification | researchgate.net |
| MS/MS (qTof) | Structural Elucidation | Fragment ions observed at m/z 91.05188, 134.058533, 135.067734, 109.064369, 107.048775 | nih.gov |
UV-Vis Spectrophotometry in Quantitative Analysis
UV-Vis spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. It can be employed as a standalone method or as a detection system in chromatographic analyses technologynetworks.comlcms.cz. The principle relies on measuring the absorbance of light at specific wavelengths, typically the wavelength of maximum absorbance (λmax), which provides maximum sensitivity for a given analyte technologynetworks.comscielo.br.
For etilefrine hydrochloride, spectrophotometric methods have been developed based on ion-pair complex formation, exhibiting absorption maxima at 410 nm and 479 nm with high molar absorptivities (e.g., 2.4 × 10⁴ Lmol⁻¹cm⁻¹) ajol.info. These methods demonstrate good linearity over concentration ranges such as 0.5–16 µg/mL, with correlation coefficients often exceeding 0.998 ajol.info. UV-Vis spectrophotometry is also utilized for purity checks, reaction monitoring, and assessing the stability of biomolecules lcms.cz. Its application in determining the quality of substances, such as saffron, involves measuring absorbance at specific wavelengths (e.g., 440 nm for coloring strength) uni-lj.si.
Table 3: UV-Vis Spectrophotometry Applications for Etilefrine and Related Compounds
| Technique | Analyte | Absorption Maxima (nm) | Linearity Range (µg/mL) | Correlation Coefficient | Molar Absorptivity (Lmol⁻¹cm⁻¹) | Reference |
| Spectrophotometry | Etilefrine HCl (BCG) | 410 | 0.5 – 16 | 0.9987 – 0.9991 | 2.4 × 10⁴ | ajol.info |
| Spectrophotometry | Etilefrine HCl (MO) | 479 | 2.0 – 18 | 0.9987 – 0.9991 | 1.7 × 10⁴ | ajol.info |
| HPLC (UV Detection) | Etilefrine HCl (ETF) | 220 | 0.5-10 | 0.9997 | N/A | researchgate.net |
| UV/Vis Spectrophotometry | Total Polyphenols | 760 | N/A | N/A | N/A | scielo.br |
Method Validation According to International Research Guidelines (e.g., ICH)
Method validation is a cornerstone of pharmaceutical analysis, providing documented evidence that an analytical method is suitable for its intended purpose. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines, such as ICH Q2(R1), which outline the essential parameters for method validation. These parameters ensure the reliability, accuracy, and reproducibility of the analytical procedure.
A High-Performance Liquid Chromatography (HPLC) method has been described for the determination of etilefrine hydrochloride, which serves as a foundational example for the analytical characterization of the etilefrine moiety. This method was extensively validated in accordance with ICH guidelines researchgate.net. The validation encompassed several key parameters:
Specificity: The method demonstrated the ability to selectively analyze etilefrine in the presence of potential impurities or degradation products. Specifically, it could analyze the drug in the presence of up to 80% of its oxidative degradate with a mean recovery of 99.54 ± 0.503% researchgate.net.
Linearity: The method exhibited linearity over a defined concentration range, indicating a direct proportional relationship between the analyte concentration and the detector response. For etilefrine, this range was established from 0.5 to 10 µg/ml researchgate.net. The regression analysis yielded a correlation coefficient (r) of 0.9997, with a regression equation of y = 0.3988x + 0.0176, where 'y' represents the peak area ratio and 'x' represents the concentration in µg/ml researchgate.net.
Accuracy: Accuracy, assessed by determining the percentage recovery of the analyte, was found to be 99.56 ± 0.234% researchgate.net. This indicates a high degree of agreement between the measured values and the true values.
Precision: Precision was evaluated through repeatability and intermediate precision. The method demonstrated excellent precision, with repeatability values below 0.235% and intermediate precision values of 0.345% researchgate.net.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD was determined to be 0.132 µg/ml, and the LOQ was found to be 0.401 µg/ml researchgate.net. These values indicate the method's sensitivity in detecting and accurately quantifying low concentrations of the analyte.
Robustness: While not detailed quantitatively in the provided snippets, validation according to ICH guidelines implicitly includes assessing robustness, which evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters youtube.comchromatographyonline.comrjptonline.org.
Table 1: Method Validation Parameters for Etilefrine (Hydrochloride)
| Parameter | Value | Reference |
| Analytical Technique | HPLC | researchgate.net |
| Detection Wavelength | 220 nm | researchgate.net |
| Linearity Range | 0.5 – 10 µg/ml | researchgate.net |
| Regression Equation | y = 0.3988x + 0.0176 | researchgate.net |
| Correlation Coefficient | 0.9997 | researchgate.net |
| Accuracy (% Recovery) | 99.56 ± 0.234% | researchgate.net |
| Precision (Repeatability) | < 0.235% | researchgate.net |
| Precision (Intermediate) | 0.345% | researchgate.net |
| Limit of Detection (LOD) | 0.132 µg/ml | researchgate.net |
| Limit of Quantitation (LOQ) | 0.401 µg/ml | researchgate.net |
| Specificity | Selective in presence of oxidative degradate | researchgate.net |
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is crucial for pharmaceutical products as it can accurately quantify the active ingredient and simultaneously detect and quantify any degradation products that may form over time due to various stress conditions. The development of such methods typically involves subjecting the drug substance or product to forced degradation studies. These studies simulate conditions that might be encountered during manufacturing, storage, or use, including exposure to acid, base, oxidation, heat, and light rjptonline.orgsemanticscholar.org.
For etilefrine hydrochloride, a stability-indicating HPLC method has been developed that demonstrates specificity in the presence of its oxidative degradate researchgate.netresearchgate.net. This indicates that the method is capable of resolving the parent compound from potential degradation products. The ability of an analytical method to separate the intact drug from its degradation products is a key characteristic of a stability-indicating assay chromatographyonline.comrjptonline.org. By analyzing samples subjected to stress conditions (e.g., oxidation), researchers can confirm that the developed method can accurately measure the remaining active ingredient without interference from the generated degradants. The reported method for etilefrine hydrochloride successfully achieved this by demonstrating its ability to analyze the drug in the presence of an oxidative degradate, with a mean recovery of 99.54 ± 0.503% researchgate.net. This highlights the method's suitability for monitoring the stability of etilefrine-containing formulations.
Table 2: Specificity of Stability-Indicating HPLC Method for Etilefrine
| Parameter | Value | Reference |
| Analytical Technique | HPLC | researchgate.net |
| Stress Condition Assessed | Presence of Oxidative Degradate (up to 80%) | researchgate.net |
| Method Capability | Selective analysis of etilefrine | researchgate.net |
| Mean Recovery (in presence of degradate) | 99.54 ± 0.503% | researchgate.net |
| Overall Method Type | Stability-indicating | researchgate.netresearchgate.net |
Future Research Directions in Etilefrine Pivalate Chemical Biology
Exploration of Novel Prodrug Modifications for Enhanced Biological Targeting
The primary modification in etilefrine (B194583) pivalate (B1233124) is the addition of a pivalate ester to the phenolic hydroxyl group of etilefrine, which significantly increases its lipophilicity. nih.gov This modification facilitates absorption, after which the ester bond is cleaved by ubiquitous esterase enzymes to release the active etilefrine. Future research should focus on moving beyond this simple lipophilicity enhancement to more sophisticated prodrug designs that allow for targeted delivery and controlled release.
One promising avenue is the development of enzyme-activated prodrugs that are specifically cleaved by esterases overexpressed in target tissues. This approach has been successfully explored in cancer therapy, where prodrugs are designed to be activated by esterases that are abundant in tumor cells, thereby concentrating the therapeutic effect at the site of action and minimizing systemic toxicity. nih.govnih.gov For etilefrine, which acts on adrenergic receptors in the vasculature, future research could explore conjugating it with promoieties that are substrates for specific esterases located in vascular smooth muscle or cardiac tissue. nih.gov This could lead to a more localized release of etilefrine, potentially enhancing its effects on blood pressure while reducing off-target effects.
Another area of exploration is the use of self-immolative linkers . These are spacers between the drug and the promoiety that are designed to cleave spontaneously after the initial enzymatic activation, ensuring a clean and efficient release of the parent drug. nih.gov This strategy could be employed to design etilefrine prodrugs with a more predictable and sustained release profile. Furthermore, the incorporation of targeting ligands, such as peptides or small molecules that bind to specific receptors on target cells, could be investigated to achieve even greater tissue selectivity. youtube.com
A summary of potential novel prodrug modifications for etilefrine is presented in the table below.
| Prodrug Strategy | Potential Advantage for Etilefrine | Research Focus |
| Targeted Esterase Activation | Enhanced local concentration in cardiovascular tissues. | Identification of specific esterases in the vasculature and design of corresponding promoieties. |
| Self-Immolative Linkers | Controlled and sustained release of etilefrine. | Design of linkers with tunable cleavage rates for optimized pharmacokinetic profiles. |
| Ligand-Directed Targeting | Increased specificity for adrenergic receptors in target organs. | Identification of suitable ligands for receptors on vascular or cardiac cells. |
Investigation of Inter-Species Differences in Prodrug Activation and Metabolism
The translation of preclinical data from animal models to human clinical outcomes is often confounded by inter-species differences in drug metabolism. This is particularly relevant for ester prodrugs like etilefrine pivalate, as the activity and distribution of esterase enzymes can vary significantly between species. nih.govnih.gov Future research must thoroughly investigate these differences to improve the predictability of preclinical models.
Studies have shown that rodents, such as rats and mice, have high levels of carboxylesterases (CES) circulating in the plasma, whereas humans and dogs have little to no plasma CES activity. nih.govnih.govnih.gov This means that the initial hydrolysis of this compound could occur much more rapidly and in different compartments in rodents compared to humans. In humans, the hydrolysis is more likely to occur in tissues with high esterase activity, such as the liver and intestine. nih.gov This difference in the site and rate of activation can lead to significant variations in the pharmacokinetic and pharmacodynamic profiles of the drug between species.
Future research should employ a multi-species approach to characterize the metabolism of this compound. This would involve in vitro studies using plasma and tissue fractions (e.g., liver and intestinal microsomes) from various species, including rats, dogs, non-human primates, and humans. nih.govnih.govvt.edu These studies would help to identify the specific esterases involved in the hydrolysis of this compound in each species and to quantify the kinetic parameters of the reaction.
Furthermore, the metabolic fate of the pivalic acid moiety should also be considered. While generally considered inert, high concentrations of pivalate can interfere with carnitine metabolism, which could have toxicological implications, especially with long-term use. microfluidics-innovation-center.com Investigating potential species differences in pivalic acid metabolism and its effect on carnitine homeostasis is therefore a crucial area for future research.
The table below summarizes key inter-species differences in esterase activity relevant to this compound metabolism.
| Species | Plasma Carboxylesterase (CES) Activity | Primary Site of Ester Prodrug Hydrolysis | Implications for this compound Studies |
| Rat | High | Plasma, Liver, Intestine | Rapid hydrolysis, may not reflect human pharmacokinetics. |
| Dog | Low/Absent | Liver, Intestine | May be a more predictive model for human metabolism than rodents. nih.gov |
| Human | Low/Absent | Liver, Intestine | Slower, tissue-specific hydrolysis. |
Advanced Computational Approaches for Rational Prodrug Optimization
The design and optimization of prodrugs can be significantly accelerated and refined through the use of advanced computational methods. nih.govnih.govvt.edu These in silico approaches allow for the prediction of various properties of prodrug candidates before they are synthesized, saving time and resources. For this compound, computational modeling can be a powerful tool for designing next-generation prodrugs with improved characteristics.
Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of etilefrine prodrugs with the active site of various human esterases. nih.govnih.gov This can provide insights into the structural requirements for efficient enzymatic cleavage and help in the design of promoieties that are selectively hydrolyzed by specific esterase isoforms. For example, by modeling the binding of different etilefrine esters to human carboxylesterase 1 (hCES1), which is highly expressed in the liver, it may be possible to design a prodrug that is rapidly activated upon first-pass metabolism.
Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to study the reaction mechanism of ester hydrolysis at an electronic level. nih.govnih.gov This can help in understanding the factors that influence the rate of cleavage and in designing linkers with optimized stability and release kinetics.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of etilefrine prodrugs with their rate of hydrolysis or other biological activities. These models can then be used to predict the properties of new, unsynthesized compounds, guiding the selection of the most promising candidates for further development.
The table below outlines how different computational approaches can be applied to the optimization of etilefrine prodrugs.
| Computational Method | Application in Etilefrine Prodrug Design | Desired Outcome |
| Molecular Docking | Predicting the binding affinity of etilefrine prodrugs to esterase active sites. | Selection of promoieties with high affinity for target esterases. |
| Molecular Dynamics (MD) | Simulating the dynamic interaction between the prodrug and the enzyme over time. | Understanding the stability of the enzyme-prodrug complex and the mechanism of hydrolysis. |
| Quantum Mechanics (QM) | Calculating the energy barriers for the hydrolysis reaction. | Design of linkers with tailored cleavage rates. |
| QSAR | Correlating structural properties with hydrolysis rates. | Predicting the activity of novel prodrug candidates. |
Integration of Omics Technologies in Biotransformation Pathway Elucidation
A comprehensive understanding of the biotransformation of this compound requires the integration of various "omics" technologies. These high-throughput approaches can provide a global view of the metabolic pathways involved in the activation of the prodrug and the subsequent metabolism of the active compound and the promoiety. unl.pt
Proteomics can be used to identify and quantify the specific enzymes responsible for the hydrolysis of this compound in different tissues. nih.govnih.gov By using activity-based protein profiling (ABPP), for example, researchers can identify the active esterases in human liver, intestine, and vascular tissues that interact with this compound. This information is crucial for understanding the tissue-specific activation of the prodrug and for predicting potential drug-drug interactions.
Transcriptomics , the study of the complete set of RNA transcripts, can provide insights into how this compound may regulate the expression of genes involved in its own metabolism or in other cellular pathways. vt.edu For instance, it could be used to determine if long-term administration of this compound induces or suppresses the expression of certain esterases or other drug-metabolizing enzymes.
Metabolomics , which involves the comprehensive analysis of all metabolites in a biological sample, can be used to create a detailed map of the biotransformation of this compound. This would involve identifying and quantifying all the metabolic products of both etilefrine and pivalic acid in plasma, urine, and feces. This could lead to the discovery of previously unknown metabolites and provide a more complete picture of the drug's disposition in the body.
The integration of these omics technologies can provide a systems-level understanding of the chemical biology of this compound, as summarized in the table below.
| Omics Technology | Application to this compound | Key Information Gained |
| Proteomics | Identification of activating esterases in various tissues. | Tissue-specific activation pathways and potential for drug interactions. |
| Transcriptomics | Analysis of changes in gene expression upon drug exposure. | Understanding of the regulatory effects of the drug on metabolic pathways. |
| Metabolomics | Comprehensive profiling of all metabolites. | Complete biotransformation map of etilefrine and pivalic acid. |
Mechanistic Insights from Preclinical Cellular and Organ-on-Chip Models
To bridge the gap between in vitro experiments and human clinical outcomes, there is a growing need for more physiologically relevant preclinical models. nih.gov Advanced cellular models and organ-on-a-chip (OOC) technologies offer exciting opportunities to study the metabolism and effects of this compound in a more human-like context. nih.govnih.gov
Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. nih.gov3D cell culture models , such as spheroids or organoids, can better mimic the structure and function of tissues like the liver and intestine. nih.gov These models could be used to study the metabolism of this compound in a more realistic setting, providing more accurate predictions of its absorption, activation, and potential toxicity.
Organ-on-a-chip platforms take this a step further by creating microfluidic devices that contain living cells in a continuously perfused system, simulating the physiological environment of an organ. nih.govyoutube.comnih.gov A "liver-on-a-chip" model, for example, could be used to investigate the first-pass metabolism of this compound in detail. Furthermore, multi-organ-on-a-chip systems could be developed to study the interplay between different organs in the metabolism and disposition of the drug. nih.gov For instance, an "intestine-liver-on-a-chip" model could be used to simulate the entire process of oral absorption and first-pass metabolism.
These advanced preclinical models can provide valuable mechanistic insights into the chemical biology of this compound, as highlighted in the table below.
| Preclinical Model | Application to this compound | Potential Insights |
| 3D Cell Cultures (Organoids) | Modeling metabolism in liver and intestinal tissues. | More accurate prediction of metabolic pathways and clearance rates. |
| Single Organ-on-a-Chip | Simulating first-pass metabolism in a "liver-on-a-chip". | Detailed investigation of the kinetics of prodrug activation and etilefrine metabolism. |
| Multi-Organ-on-a-Chip | Modeling systemic disposition in an "intestine-liver-kidney-on-a-chip". | Understanding the interplay between absorption, metabolism, and excretion. |
By embracing these future research directions, the scientific community can build upon the foundational knowledge of this compound to develop a deeper understanding of its chemical biology and to pave the way for the rational design of improved therapeutic agents.
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